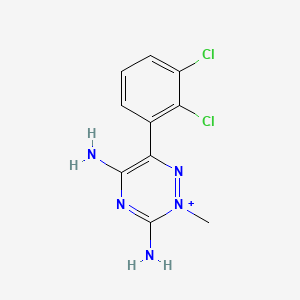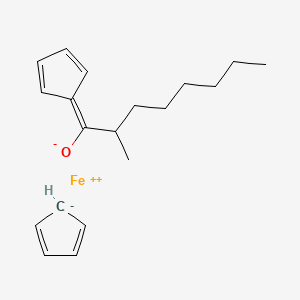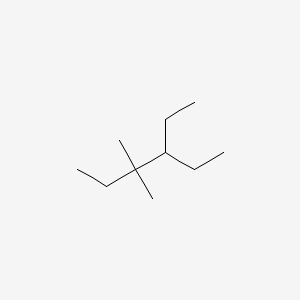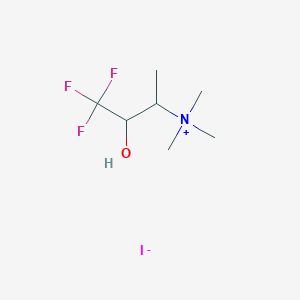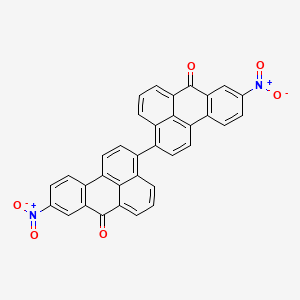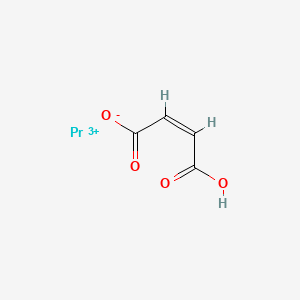
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) is a coordination compound that involves the praseodymium ion (Pr³⁺) complexed with (Z)-4-hydroxy-4-oxobut-2-enoate. Praseodymium is a rare earth element, part of the lanthanide series, known for its unique magnetic, electrical, and optical properties. The (Z)-4-hydroxy-4-oxobut-2-enoate ligand is an organic molecule that can coordinate with metal ions, forming stable complexes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) typically involves the reaction of praseodymium salts with (Z)-4-hydroxy-4-oxobut-2-enoic acid under controlled conditions. One common method includes dissolving praseodymium nitrate in water and adding (Z)-4-hydroxy-4-oxobut-2-enoic acid in a stoichiometric ratio. The mixture is then stirred and heated to facilitate the formation of the complex. The reaction conditions, such as temperature, pH, and solvent, are optimized to ensure maximum yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with enhanced equipment and automation to ensure consistency and efficiency. Techniques such as solvent extraction, crystallization, and filtration are employed to purify the final product. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired specifications.
化学反应分析
Types of Reactions
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) can undergo various chemical reactions, including:
Oxidation: The praseodymium ion can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions.
Substitution: The ligand can be substituted by other ligands in the coordination sphere of praseodymium, leading to the formation of different complexes.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the complex into its constituent ions and molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ethylenediamine). The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield praseodymium oxides, while substitution reactions may produce new praseodymium complexes with different ligands.
科学研究应用
Chemistry
In chemistry, (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) is used as a precursor for synthesizing other praseodymium complexes. It is also studied for its coordination chemistry and the unique properties it imparts to the resulting compounds.
Biology
In biological research, this compound can be used as a probe to study metal-ligand interactions and their effects on biological systems. It may also be explored for its potential use in imaging and diagnostic applications due to the unique optical properties of praseodymium.
Medicine
In medicine, praseodymium complexes are investigated for their potential therapeutic applications, such as in the development of new drugs or as contrast agents in medical imaging.
Industry
In industrial applications, (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) is used in the production of advanced materials, such as catalysts, magnets, and phosphors. Its unique properties make it valuable in various high-tech applications, including electronics and renewable energy technologies.
作用机制
The mechanism of action of (Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) involves the coordination of the praseodymium ion with the ligand, forming a stable complex. This coordination can influence the electronic structure and reactivity of the praseodymium ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other praseodymium complexes with different ligands, such as praseodymium acetate, praseodymium chloride, and praseodymium nitrate. These compounds share some common properties due to the presence of praseodymium but differ in their chemical behavior and applications based on the nature of the ligands.
Uniqueness
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) is unique due to the specific ligand it contains, which imparts distinct properties to the complex. The (Z)-4-hydroxy-4-oxobut-2-enoate ligand can influence the stability, solubility, and reactivity of the praseodymium ion, making this compound valuable for specific applications in research and industry.
属性
CAS 编号 |
14533-02-9 |
|---|---|
分子式 |
C4H3O4Pr+2 |
分子量 |
255.97 g/mol |
IUPAC 名称 |
(Z)-4-hydroxy-4-oxobut-2-enoate;praseodymium(3+) |
InChI |
InChI=1S/C4H4O4.Pr/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+3/p-1/b2-1-; |
InChI 键 |
ADUVBTGHHSCXOO-ODZAUARKSA-M |
手性 SMILES |
C(=C\C(=O)[O-])\C(=O)O.[Pr+3] |
规范 SMILES |
C(=CC(=O)[O-])C(=O)O.[Pr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


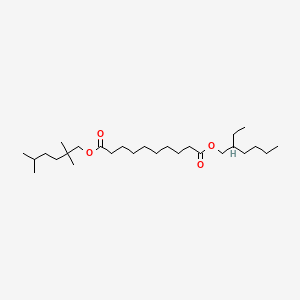
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)

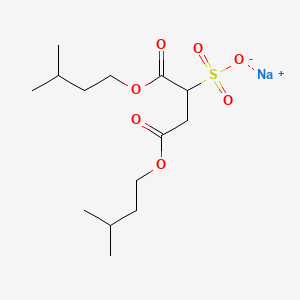
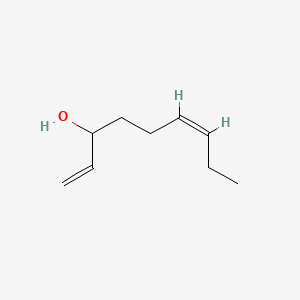
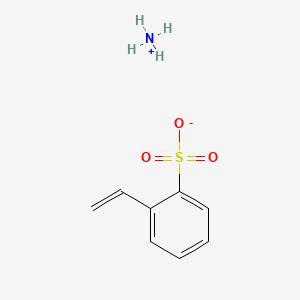
![3-Hydroxy-10-methoxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12648070.png)
